![molecular formula C19H20N4O4S2 B2475502 N-(2-((6-メトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 1207002-26-3](/img/structure/B2475502.png)
N-(2-((6-メトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- N-(2-((6-メトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミドとその誘導体は、さまざまな癌細胞株に対して有意な細胞毒性を示しています。例えば:
抗がん特性
分子ドッキング研究
作用機序
Target of Action
The primary targets of this compound are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in the regulation of glucose homeostasis. GLP-1R and GIPR are part of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells. They induce the release of insulin from beta cells in a glucose-dependent manner .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment. The binding of a modulator to an allosteric (secondary) site produces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric (primary) binding site . The quality of the allosteric effect is said to be positive if the modulator facilitates or potentiates an interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The activation of GLP-1R and GIPR by this compound leads to the production of cyclic AMP (cAMP) in beta cells . This, in turn, triggers a series of biochemical reactions that result in the release of insulin. Insulin then facilitates the uptake of glucose by cells, thereby reducing blood glucose levels .
Result of Action
The activation of GLP-1R and GIPR by this compound and the subsequent release of insulin result in a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of diabetes .
生化学分析
Biochemical Properties
The compound N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been identified as a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play crucial roles in the regulation of glucose homeostasis and are therefore important targets for the treatment of diabetes .
Cellular Effects
In cellular models, N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been shown to potentiate the activity of GLP-1R and GIPR . This potentiation leads to increased insulin secretion in a glucose-dependent manner, which can help to regulate blood glucose levels .
Molecular Mechanism
The molecular mechanism of action of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its binding to an allosteric site on GLP-1R and GIPR . This binding induces a conformational change in the receptor that enhances the binding and activity of the natural ligands GLP-1 and GIP .
特性
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-16-4-2-15-12-23(8-6-13(15)10-16)29(25,26)9-7-20-19(24)14-3-5-17-18(11-14)22-28-21-17/h2-5,10-11H,6-9,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIWOHHRIDNIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=NSN=C4C=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(trimethylsilyl)phenyl]methanamine](/img/structure/B2475419.png)
![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)
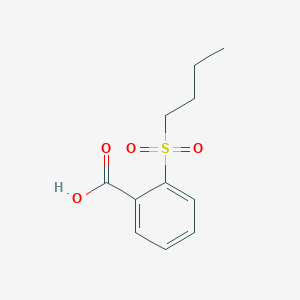
![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)
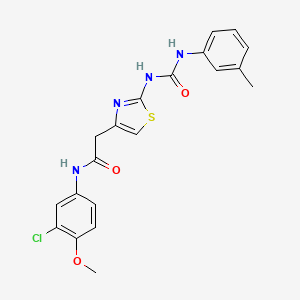
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)
![1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one](/img/structure/B2475433.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2475434.png)
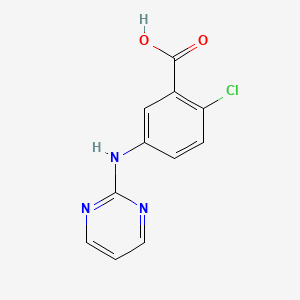
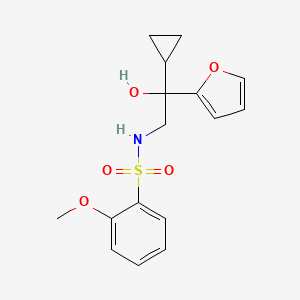
![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/new.no-structure.jpg)
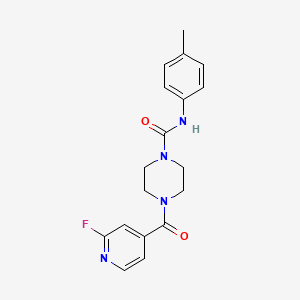
![1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2475442.png)
